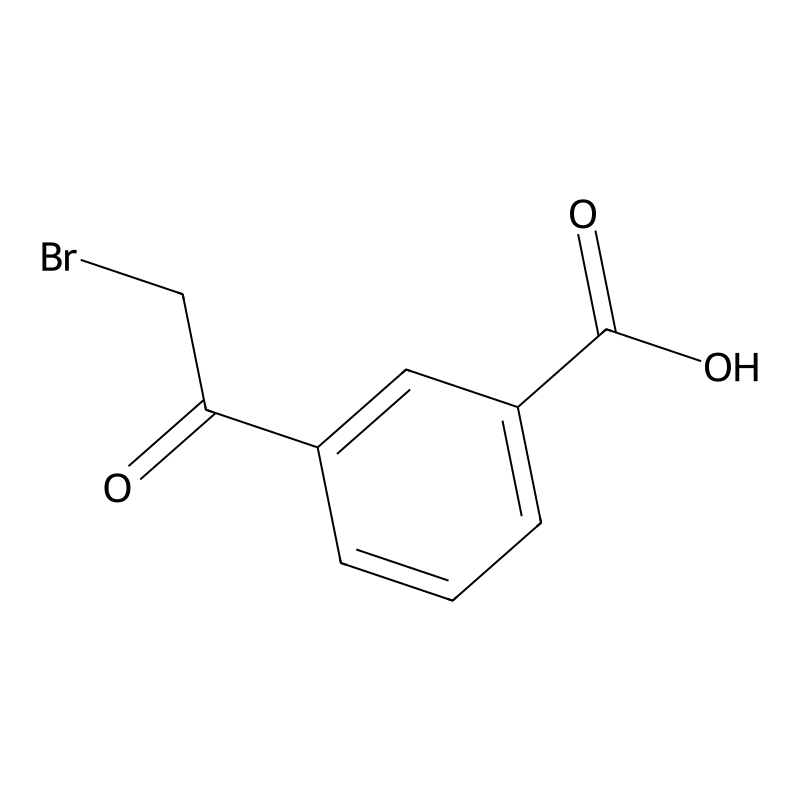

3-(2-bromoacetyl)benzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-bromoacetyl)benzoic acid is an organic compound with the molecular formula C₉H₇BrO₃ and a molecular weight of approximately 243.06 g/mol. It features a benzoic acid structure with a bromoacetyl group at the meta position. This compound is characterized by its unique functional groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

There is no current information available on the specific mechanism of action of 3-(2-bromoacetyl)benzoic acid.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

- Store the compound in a cool, dry place away from incompatible chemicals.

Carboxylic Acid Group

This group can participate in various condensation reactions to form more complex molecules like amides, esters, and anhydrides. These derivatives may possess interesting biological properties or be used as synthetic intermediates for other molecules ().

Bromoacetyl Group

The bromoacetyl group is a reactive moiety commonly used as a warhead in affinity chromatography and activity-based protein profiling (ABPP) (). In these techniques, the bromoacetyl group covalently binds to cysteine residues in proteins, allowing for their isolation and identification. 3-(2-Bromoacetyl)benzoic acid could potentially be investigated for its ability to target specific proteins based on their proximity to the carboxylic acid group.

Aromatic Ring

The presence of an aromatic ring can contribute to the molecule's stability and interaction with other aromatic biomolecules (). This property could be advantageous in designing ligands or inhibitors for enzymes or receptors.

- Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful in further synthetic applications.

- Decarboxylation: Under certain conditions, it may also undergo decarboxylation, leading to the formation of substituted aromatic compounds .

Research indicates that 3-(2-bromoacetyl)benzoic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its derivatives have been studied for their potential as anti-inflammatory and anticancer agents. The presence of the bromoacetyl group enhances its ability to interact with biological targets, potentially leading to the inhibition of specific enzymes or receptors involved in disease processes .

Several methods have been reported for synthesizing 3-(2-bromoacetyl)benzoic acid:

- Direct Bromination: Starting from benzoic acid, bromination followed by acetylation can yield 3-(2-bromoacetyl)benzoic acid.

- Acetylation of 3-bromobenzoic Acid: This method involves the acetylation of 3-bromobenzoic acid using acetic anhydride or acetyl chloride in the presence of a catalyst.

- Multi-step Synthesis: A more complex approach may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various

3-(2-bromoacetyl)benzoic acid finds applications in several areas:

- Pharmaceutical Development: Its derivatives are investigated for therapeutic properties against various diseases.

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

- Material Science: Potential use in developing new materials due to its unique chemical properties .

Interaction studies involving 3-(2-bromoacetyl)benzoic acid primarily focus on its biological interactions. These studies often assess how the compound interacts with specific proteins or enzymes, which can elucidate mechanisms of action relevant to its pharmacological effects. For instance, studies may examine its ability to inhibit certain kinases or other targets implicated in cancer pathways .

Several compounds exhibit structural similarities to 3-(2-bromoacetyl)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Bromoacetyl)benzoic Acid | C₉H₇BrO₃ | Bromoacetyl group at ortho position |

| 4-(2-Bromoacetyl)benzoic Acid | C₉H₇BrO₃ | Bromoacetyl group at para position |

| 3-(Bromoacetyl)benzoic Acid | C₉H₇BrO₂ | Lacks a carboxylic acid group |

Uniqueness: The positioning of the bromoacetyl group at the meta position distinguishes 3-(2-bromoacetyl)benzoic acid from its ortho and para counterparts, potentially influencing its reactivity and biological activity. This positional isomerism can significantly affect pharmacological properties, making it a subject of interest in drug design and development .

3-(2-Bromoacetyl)benzoic acid is a brominated aromatic carboxylic acid derivative with the molecular formula C₉H₇BrO₃ and a molecular weight of 243.05 g/mol . Its IUPAC name reflects the positional arrangement of substituents: a bromoacetyl group (-COCH₂Br) attached to the meta position of a benzoic acid backbone. The compound’s structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrO₃ |

| Molecular Weight | 243.05 g/mol |

| SMILES Notation | C1=CC(=CC=C1C(=O)CBr)C(=O)O |

| InChI Key | QKEFOVJZNPELQH-UHFFFAOYSA-N |

| CAS Registry Number | 62423-73-8 |

The compound’s structural features include:

- Benzoic Acid Core: A planar aromatic ring with a carboxylic acid (-COOH) group.

- Bromoacetyl Substituent: A bromine atom bonded to a methyl group adjacent to a ketone (-CO-), positioned at the meta carbon relative to the carboxylic acid group.

This arrangement confers distinct reactivity, particularly through the α-bromo ketone moiety, which facilitates nucleophilic substitution reactions .

Physical Properties

Experimental data for 3-(2-bromoacetyl)benzoic acid reveal the following characteristics:

While comprehensive solubility data for this compound are limited, its behavior parallels benzoic acid derivatives, with solubility increasing in solvents with higher polarity . For example, benzoic acid derivatives exhibit enhanced solubility in methanol and ethanol compared to nonpolar solvents like toluene or cyclohexane .

Empirical Formula and Molecular Weight Determination

3-(2-Bromoacetyl)benzoic acid possesses a well-defined molecular composition with the empirical formula C9H7BrO3 [1] [2] [3]. The molecular weight has been consistently determined to be 243.05 grams per mole across multiple analytical sources [2] [3] [4]. This molecular weight corresponds to the sum of constituent atomic masses: nine carbon atoms (108.09 g/mol), seven hydrogen atoms (7.056 g/mol), one bromine atom (79.904 g/mol), and three oxygen atoms (47.997 g/mol). The compound is cataloged with the MDL number MFCD03789105 and CAS registry number 62423-73-8 [3] [4], providing standardized identification for research and commercial applications.

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C9H7BrO3 | [1] [2] [3] |

| Molecular Weight | 243.05 g/mol | [2] [3] [4] |

| MDL Number | MFCD03789105 | [3] [4] |

| CAS Number | 62423-73-8 | [1] [2] [3] |

Physical State and Appearance Characteristics

3-(2-Bromoacetyl)benzoic acid exists as a crystalline solid under standard temperature and pressure conditions [5] [6] [7]. The compound typically presents as white to off-white solid material with a crystalline structure characteristic of aromatic carboxylic acids [5] [8]. The physical form remains stable under normal storage conditions, with recommended storage in sealed containers under dry conditions at room temperature [9] [5]. The compound exhibits typical properties of aromatic compounds containing both carboxylic acid and ketone functional groups, contributing to its solid-state characteristics at ambient temperatures.

| Parameter | Value | Reference |

|---|---|---|

| Physical State | Solid | [5] [6] [7] |

| Appearance | White to off-white solid | [5] [8] |

| Storage Conditions | Sealed, dry, room temperature | [9] [5] |

Melting and Boiling Point Analysis

Thermal analysis of 3-(2-bromoacetyl)benzoic acid reveals distinctive phase transition temperatures. The melting point range has been determined to be 147-149°C [2] [9], indicating the temperature at which the compound transitions from solid to liquid phase. This melting point range is consistent with the presence of intermolecular hydrogen bonding typical of carboxylic acids, which requires additional energy to overcome during phase transitions. The boiling point has been calculated to be 388.9±22.0°C at 760 mmHg [2] [9], representing the temperature at which the compound transitions from liquid to gas phase under standard atmospheric pressure. The relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound.

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 147-149°C | [2] [9] |

| Boiling Point | 388.9±22.0°C at 760 mmHg | [2] [9] |

| Flash Point | 189.0±22.3°C | [2] |

Solubility Profiles in Various Solvents

The solubility characteristics of 3-(2-bromoacetyl)benzoic acid demonstrate typical behavior for aromatic compounds containing both hydrophilic carboxylic acid and hydrophobic aromatic components. The compound exhibits limited solubility in water due to the dominant hydrophobic character of the aromatic ring system and the bromoacetyl substituent [10]. In contrast, the compound demonstrates good solubility in organic solvents including methanol, ethanol, chloroform, and acetone [10]. This solubility pattern is consistent with the general principle that aromatic compounds with polar functional groups dissolve preferentially in polar aprotic and protic organic solvents rather than in highly polar protic solvents like water.

The enhanced solubility in organic solvents can be attributed to favorable interactions between the aromatic ring system and organic solvent molecules, as well as the ability of polar organic solvents to solvate the carboxylic acid functional group through hydrogen bonding interactions [10]. The presence of the bromoacetyl group further increases the molecular size and hydrophobic character, thereby reducing water solubility while maintaining compatibility with organic solvent systems.

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Limited/Poor | Typical for aromatic compounds |

| Methanol | Soluble | Good solvation of polar groups |

| Ethanol | Soluble | Compatible with hydroxyl solvents |

| Chloroform | Soluble | Excellent for aromatic compounds |

| Acetone | Soluble | Polar aprotic solvent compatibility |

| Organic solvents (general) | Soluble | Preferred solvent class |

XLogP3

GHS Hazard Statements

H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant